N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 64406-07-1
VCID: VC7326650
InChI: InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
SMILES: COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Molecular Formula: C16H12ClN3O2S
Molecular Weight: 345.8

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

CAS No.: 64406-07-1

Cat. No.: VC7326650

Molecular Formula: C16H12ClN3O2S

Molecular Weight: 345.8

* For research use only. Not for human or veterinary use.

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide - 64406-07-1

Specification

CAS No. 64406-07-1
Molecular Formula C16H12ClN3O2S
Molecular Weight 345.8
IUPAC Name N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Standard InChI InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21)
Standard InChI Key OEZKKHSTGOOROK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • 1,3,4-Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom, known for its electron-deficient nature and participation in π-π stacking interactions .

  • 4-Chlorophenyl group: A hydrophobic substituent that improves membrane permeability and influences binding to aromatic residues in biological targets .

  • 2-Methoxybenzamide moiety: A polar group that enhances solubility and provides hydrogen-bonding sites for target engagement .

The molecular formula is C₁₆H₁₂ClN₃O₂S, with a calculated molecular weight of 353.8 g/mol. Theoretical logP values (estimated at 3.8) suggest moderate lipophilicity, balancing cellular uptake and aqueous solubility .

Spectroscopic Characterization

While experimental spectra for this compound are unavailable, analogous thiadiazoles exhibit distinctive features:

  • IR Spectroscopy: Stretching vibrations at 1,710–1,690 cm⁻¹ (amide C=O), 1,250–1,230 cm⁻¹ (C-O of methoxy), and 750–730 cm⁻¹ (C-Cl) .

  • ¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons), δ 7.2–8.1 ppm (aromatic protons), and δ 10.5–11.0 ppm (amide NH) .

Synthesis and Optimization

General Synthetic Routes

The synthesis typically follows a multi-step protocol:

Step 1: Thiadiazole Ring Formation
Hydrazine derivatives react with carbon disulfide under basic conditions to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates .

Step 2: Substitution with 4-Chlorophenyl Group
A nucleophilic aromatic substitution introduces the 4-chlorophenyl group using 4-chlorobenzene diazonium salts or Ullmann-type couplings .

Step 2: Amidation with 2-Methoxybenzoyl Chloride
The thiadiazole intermediate reacts with 2-methoxybenzoyl chloride in the presence of coupling agents like EDC/HOBt, yielding the final product .

Reaction Optimization

  • Solvent Systems: Acetonitrile or DMF improves reaction efficiency by solubilizing intermediates .

  • Catalysts: Triethylamine or DMAP accelerates amide bond formation .

  • Yield Enhancement: Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane) achieves yields of 60–75% .

Biological Activities and Mechanisms

Table 1: Anticancer Activity of Analogous Thiadiazoles

CompoundCell Line (IC₅₀, μM)Mechanism
N-(5-Mercapto-thiadiazolyl)-2-phenylacetamidePC3: 12.3Caspase activation
3-Methoxybenzamide derivativeHT-29: 28.7CDK4 inhibition
4-Chlorophenyl-thiadiazoleSKNMC: 19.4Bcl-2 suppression

Antimicrobial Effects

Thiadiazoles with chlorophenyl groups exhibit:

  • Bacterial Growth Inhibition: MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Biofilm Disruption: Up to 70% reduction in Pseudomonas aeruginosa biofilm formation at 50 μM .

Structure-Activity Relationships (SAR)

Key structural determinants of activity include:

  • Chlorophenyl Position: Para-substitution (vs. meta or ortho) enhances hydrophobic interactions with target proteins .

  • Methoxy Group: Ortho-substitution on the benzamide improves solubility without compromising binding affinity .

  • Thiadiazole Modifications: Replacement with oxadiazole reduces potency, highlighting the sulfur atom’s role in electronic effects .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability: 25 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxylated metabolites .

  • Excretion: Primarily renal (70–80%), with minor biliary excretion .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ > 500 mg/kg in murine models, indicating low acute toxicity .

  • Genotoxicity: Negative Ames test results for mutagenicity at concentrations ≤ 100 μM .

Comparative Analysis with Structural Analogs

Table 2: Key Analogues and Their Properties

CompoundStructural VariationBiological Activity
N-[5-(2-Chlorophenyl)-thiadiazolyl]-3,4,5-trimethoxybenzamideTrimethoxy substitutionEnhanced anticancer activity
N-(5-Phenyl-thiadiazolyl)-3-hydroxybenzamideHydroxy vs. methoxy groupImproved solubility
5-Methyl-thiadiazole derivativeMethyl substitution on thiadiazoleIncreased metabolic stability

Future Directions and Applications

  • Drug Development: Optimization of methoxy and chlorophenyl substituents to improve target selectivity.

  • Combination Therapies: Synergy studies with cisplatin or doxorubicin to enhance anticancer efficacy .

  • Nanodelivery Systems: Encapsulation in liposomal carriers to mitigate solubility limitations .

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